molecular formula C12H22N4O3S B6997499 N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide

N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide

Cat. No.: B6997499
M. Wt: 302.40 g/mol
InChI Key: QPTUXYOGQLUOML-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide is a synthetic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxane ring, a pyrazole ring, and a sulfonamide group, making it a versatile molecule for chemical and biological studies.

Properties

IUPAC Name

N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O3S/c1-10(2)16-8-11(7-14-16)20(17,18)15-12(9-13)3-5-19-6-4-12/h7-8,10,15H,3-6,9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTUXYOGQLUOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)S(=O)(=O)NC2(CCOCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or epoxides. For instance, starting from 4-hydroxybutanal, cyclization can be achieved under acidic conditions to form the oxane ring.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where the oxane ring is reacted with formaldehyde and ammonia or an amine under reducing conditions.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Sulfonamide Formation: The final step involves the sulfonation of the pyrazole ring, typically using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or thiol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of sulfinamides or thiols.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide is used as a building block in organic synthesis due to its reactive functional groups. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving sulfonamide-sensitive enzymes. It can also serve as a ligand in the study of receptor-ligand interactions.

Medicine

The sulfonamide group in this compound suggests potential applications in medicinal chemistry, particularly in the development of antibacterial and antifungal agents. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylimidazole-4-sulfonamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

    N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylthiazole-4-sulfonamide: Contains a thiazole ring, offering different electronic properties and reactivity.

Uniqueness

N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide is unique due to its combination of an oxane ring, a pyrazole ring, and a sulfonamide group. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

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